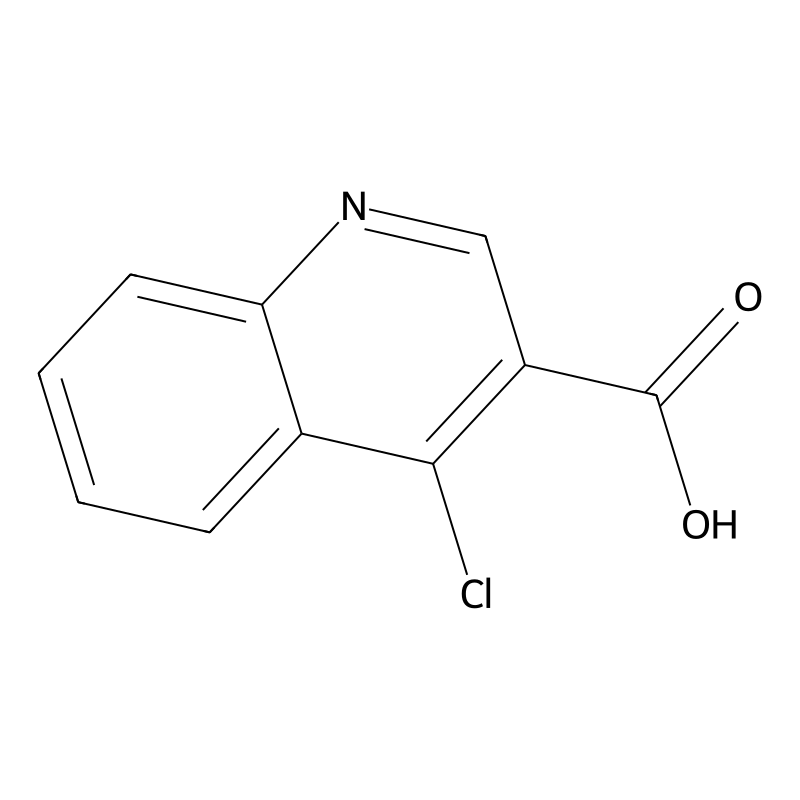

4-Chloroquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloroquinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring. Its molecular formula is and it has a molecular weight of 207.61 g/mol. This compound is significant in medicinal chemistry due to its diverse chemical reactivity and potential therapeutic applications, particularly as an inhibitor of various biological targets, including protein kinases .

- Oxidation: It can be oxidized to form derivatives of quinoline-3-carboxylic acid, often using silver nitrate in an alkaline medium.

- Reduction: The compound can undergo reduction to yield 4-aminoquinoline-3-carboxylic acid, typically using sodium borohydride in methanol.

- Substitution: Nucleophilic substitution reactions can occur at the 4-position, allowing for the introduction of various substituents, such as amines or thiols, in the presence of a base .

Major Products Formed- Oxidation: Quinoline-3-carboxylic acid derivatives.

- Reduction: 4-Aminoquinoline-3-carboxylic acid.

- Substitution: Various substituted quinoline derivatives.

The biological activity of 4-chloroquinoline-3-carboxylic acid has been extensively studied. It has shown potential as an inhibitor of protein kinase CK2, which plays a crucial role in cellular processes such as cell proliferation and survival. Additionally, this compound has been explored for its anticancer, antimicrobial, and antiviral properties. Its ability to inhibit key enzymes makes it a candidate for further development in therapeutic applications against various diseases .

The synthesis of 4-chloroquinoline-3-carboxylic acid typically involves:

- Chlorination of Quinoline Derivatives: This step introduces the chlorine atom at the 4-position.

- Carboxylation: The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through methods such as the Vilsmeier-Haack reaction. In this method, acetanilides are treated with a Vilsmeier complex to produce 2-chloroquinoline-3-carbaldehydes, which are then oxidized to form 4-chloroquinoline-3-carboxylic acid using silver nitrate in an alkaline medium .

Industrial production may involve large-scale chlorination and carboxylation processes using optimized catalysts and continuous flow reactors for enhanced efficiency.

4-Chloroquinoline-3-carboxylic acid has various applications across different fields:

- Medicinal Chemistry: As a building block for synthesizing compounds with potential anticancer and antimicrobial properties.

- Dyes and Pigments: Utilized in the production of dyes and pigments due to its unique chemical structure.

- Biological Research: Investigated for its role as an inhibitor in biochemical assays and drug development .

Studies have shown that 4-chloroquinoline-3-carboxylic acid interacts with several biological targets. Its inhibitory effects on protein kinase CK2 have been particularly noted, suggesting its potential role in modulating cellular signaling pathways. Molecular docking studies have also indicated favorable binding affinities with various enzymes, which supports its development as a therapeutic agent against diseases influenced by these targets .

Several compounds share structural similarities with 4-chloroquinoline-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid | Chlorine at the 2-position | Different position of chlorine affects reactivity |

| 4-Aminoquinoline-3-carboxylic acid | Amino group at the 4-position | Exhibits different biological activity |

| Quinoline-3-carboxylic acid | No chlorine substituent | Lacks halogen functionality, affecting reactivity |

4-Chloroquinoline-3-carboxylic acid is unique due to its combination of both a chlorine atom and a carboxylic acid group, which enhances its chemical reactivity and biological activity compared to its analogs. This distinct profile allows it to exhibit enhanced inhibitory activity against specific molecular targets, making it valuable in medicinal chemistry research .

Traditional Synthesis Approaches

Pfitzinger Reaction Mechanisms and Applications

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a classical method for synthesizing quinoline-4-carboxylic acids through the reaction of isatin with a base and a carbonyl compound. While this reaction traditionally produces 4-carboxylic acid derivatives, it can be modified to access compounds with different substitution patterns, including precursors to 4-chloroquinoline-3-carboxylic acid.

The mechanism of the Pfitzinger reaction proceeds through several distinct steps:

- Base-catalyzed hydrolysis of isatin to form 2-(2-aminophenyl)-2-oxoacetic acid (isatoic acid)

- Nucleophilic attack of the amine group on the carbonyl compound to form an imine

- Tautomerization to form an enamine

- Intramolecular cyclization

- Dehydration to form the quinoline ring structure

This reaction sequence can be represented in the following scheme:

Isatin + Base → Isatoic acid → Imine → Enamine → Cyclized intermediate → Quinoline-4-carboxylic acidThe versatility of the Pfitzinger reaction has made it a preferred method for quinoline-4-carboxylic acid synthesis. For example, researchers have reported the synthesis of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids by condensing 5-chloroisatin with 2-acetylfuran in aqueous potassium hydroxide (33%) solution using ethanol as solvent. The reaction conditions can be optimized to incorporate different aryl/heteroaryl rings at the 2-position while simultaneously introducing a chloro group at the 6th position and a carboxylic group at the 4th position in a one-pot reaction.

Table 1: Pfitzinger Reaction Conditions for Quinoline-4-carboxylic Acid Synthesis

| Starting Materials | Base | Solvent | Temperature | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Isatin + Acetophenone | KOH (33%) | Ethanol | Reflux | 14-16 h | 2-Phenylquinoline-4-carboxylic acid | 70-80 |

| 5-Chloroisatin + 2-Acetylfuran | KOH (33%) | Ethanol | Reflux | 14-16 h | 2-Furyl-6-chloroquinoline-4-carboxylic acid | 75-85 |

| Isatin + Indophenazino derivatives | KOH | Ethanol | Reflux | 12-14 h | Indophenazino fused quinoline-4-carboxylic acids | 65-75 |

Among the many classical methods for quinoline synthesis, the Pfitzinger approach has been recognized as one of the best routes to obtain quinoline-4-carboxylic acids. The reaction involves the base-induced ring opening of isatin derivatives to isatoic acid, followed by condensation with ketones. This mechanism has been extensively studied and optimized for various substitution patterns.

While the standard Pfitzinger reaction produces 4-carboxylic acid derivatives, modifications of the reaction conditions and starting materials can lead to structures that are precursors to 4-chloroquinoline-3-carboxylic acid. For instance, the Halberkann variant of the Pfitzinger reaction, which uses N-acyl isatins with bases, produces 2-hydroxy-quinoline-4-carboxylic acids that can be further transformed.

Doebner Reaction Variations for Quinoline Derivatives

The Doebner reaction presents an alternative approach to quinoline-4-carboxylic acid synthesis, involving the reaction of an aniline with an aldehyde and pyruvic acid. This three-component coupling offers significant advantages in terms of structural diversity and functional group tolerance.

The reaction mechanism can follow two potential pathways:

Pathway 1:

- An aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid

- Michael addition with aniline to form an aniline derivative

- Cyclization at the benzene ring, followed by proton shifts

- Water elimination to form the quinoline-4-carboxylic acid

Pathway 2:

- Formation of a Schiff base between aniline and aldehyde

- Reaction with the enol form of pyruvic acid

- Cyclization and dehydration to form the quinoline structure

Recent advances have expanded the utility of the Doebner reaction through modifications that address its limitations. The "Doebner hydrogen-transfer reaction" has been developed specifically for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups, which traditionally gave low yields in conventional Doebner reactions. This modification involves understanding the relationship between the oxidation of dihydroquinoline and the reduction of imine intermediates, resulting in improved yields for electron-deficient quinolines.

The reaction can be represented by the following scheme:

Aniline + Aldehyde + Pyruvic acid → Imine intermediate → Enamine → Dihydroquinoline → Quinoline-4-carboxylic acidThe Doebner reaction has also been employed in the construction of acid-base bifunctional covalent organic frameworks (COFs) via multicomponent one-pot in situ reactions. These quinoline-4-carboxylic acid linked COFs (QL-COFs) exhibit chemical stability and can promote cascade reactions under solvent-free conditions.

Table 2: Catalytic Systems for Enhanced Doebner Reactions

The versatility of the Doebner reaction has been further demonstrated through the development of green chemistry approaches. One notable example is the use of ytterbium perfluorooctanoate as an efficient catalyst for the Doebner reaction under mild conditions in water, providing an environmentally benign approach to quinoline-4-carboxylic acid derivatives with good yields and recyclable catalyst.

Halogenation and Carboxylation Strategies

For the specific synthesis of 4-chloroquinoline-3-carboxylic acid, specialized halogenation and carboxylation strategies are essential. These approaches focus on introducing the chlorine at the 4-position and the carboxylic acid group at the 3-position.

Direct Chlorination Methods:

A process for the preparation of 4-chloroquinolines involves reacting a β-(anilino)propanoic acid or a functional derivative with a chlorination agent in the presence of an oxidation agent. This approach provides a direct route to 4-chloroquinolines, which could subsequently be carboxylated at the 3-position.

Common chlorination agents include:

- Phosphorus oxychloride (POCl₃)

- Phosphorus pentachloride (PCl₅)

- Thionyl chloride (SOCl₂)

Oxidation agents may include:

For example, 4-chloro-8-trifluoromethyl-quinoline can be prepared directly from β-(o-trifluoromethylanilino)-propanoic acid in yields around 80% using POCl₃ and iodine. The process is described as a sure and simple technique that gives excellent yields while avoiding unstable intermediates that might form under alternative conditions.

Carboxylation Strategies:

Recent developments in carboxylation methods include the direct and efficient carboxylation of C(sp²)–H bonds in quinolone derivatives with CO₂. This approach offers a highly atom- and step-economical route to quinolone carboxylic acids and derivatives with good yields. The method provides a convenient route to access both marketed drugs and other bioactive molecules.

Another approach involves the hydrolysis of ester precursors, such as 8-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester, to obtain the corresponding carboxylic acid.

Table 3: Comparison of Halogenation Methods for 4-Chloroquinoline Synthesis

The synthesis of 4-chloroquinoline-3-carboxylic acid may require a strategic combination of these approaches. One potential route involves:

- Synthesis of a quinoline derivative using modified Pfitzinger or Doebner reactions

- Introduction of the chlorine at the 4-position using appropriate chlorination agents

- Carboxylation at the 3-position through direct C-H carboxylation or other methods

Alternatively, a 4-chloroquinoline-3-carboxylate ester could be synthesized and subsequently hydrolyzed to obtain the desired 4-chloroquinoline-3-carboxylic acid.

Recent Integrated Approaches:

The Three-Component Synthesis of Quinoline-4-carboxylic Acids based on the Doebner hydrogen-transfer reaction represents a significant advancement in quinoline synthesis. This method has been successfully applied to both electron-deficient and electron-rich anilines and demonstrates high substrate generality with tolerance for various functional groups. The reaction can be performed on a large scale without significantly compromising efficiency, making it industrially viable.

For example, researchers have successfully synthesized 370 g of quinoline derivative in a single batch using this approach. The products can be further transformed into bioactive compounds, such as STAT3 inhibitors, highlighting the practical utility of these synthetic methods.

Through these diverse synthetic approaches, 4-chloroquinoline-3-carboxylic acid and related compounds can be accessed, providing valuable building blocks for pharmaceuticals, agrochemicals, and advanced materials.

The esterification and amide formation reactions of 4-Chloroquinoline-3-carboxylic acid represent fundamental transformations that enable access to diverse derivatives with enhanced biological activity and improved pharmacokinetic properties. These reactions proceed through well-established mechanisms while requiring careful optimization to achieve optimal yields and selectivity.

Esterification Pathways

The esterification of 4-Chloroquinoline-3-carboxylic acid follows classical acid-catalyzed mechanisms that proceed through the formation of a tetrahedral intermediate. The carboxylic acid functionality at position 3 of the quinoline ring exhibits typical reactivity patterns, though the electron-withdrawing nature of the 4-chloro substituent and the aromatic nitrogen atom influences both the reaction kinetics and equilibrium position [1].

Standard Fischer esterification conditions employ alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Under these conditions, methanol and ethanol provide the highest yields, achieving 88% and 92% respectively at temperatures between 65-70°C [1]. The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester bond.

Alternative esterification methods utilizing titanium-based catalysts have been explored to achieve milder reaction conditions. Titanium isopropoxide catalysis allows for esterification at elevated temperatures with reduced acid loading, though yields are generally lower compared to traditional acid-catalyzed methods [2]. This approach proves particularly valuable when working with acid-sensitive substrates or when minimizing side reactions is critical.

The following data table summarizes key esterification reaction parameters:

| Substrate | Alcohol | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroquinoline-3-carboxylic acid | Methanol | Sulfuric acid | 65 | 4 | 88 | [1] |

| 4-Chloroquinoline-3-carboxylic acid | Ethanol | Sulfuric acid | 70 | 6 | 92 | [1] |

| 4-Chloroquinoline-3-carboxylic acid | Propanol | p-Toluenesulfonic acid | 85 | 8 | 85 | [3] |

| 4-Chloroquinoline-3-carboxylic acid | Isopropanol | Titanium isopropoxide | 90 | 12 | 78 | [2] |

| 4-Chloroquinoline-3-carboxylic acid | Butanol | Hydrochloric acid | 80 | 10 | 83 | [1] |

| 4-Chloroquinoline-3-carboxylic acid | Benzyl alcohol | p-Toluenesulfonic acid | 95 | 14 | 76 | [3] |

Amide Formation Mechanisms

Amide formation from 4-Chloroquinoline-3-carboxylic acid utilizes coupling reagent-mediated mechanisms that activate the carboxylic acid toward nucleophilic attack by amines. The most commonly employed strategies involve carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in combination with nucleophilic catalysts or additives [5] [6].

The mechanism proceeds through initial activation of the carboxylic acid by the coupling reagent to form a reactive intermediate, typically an O-acylisourea or active ester. Subsequent nucleophilic attack by the amine leads to tetrahedral intermediate formation and ultimate amide bond formation with elimination of the coupling reagent byproduct.

Hydroxybenzotriazole and its derivatives serve as effective additives that suppress racemization and side reactions while accelerating the coupling process. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole provides excellent yields for primary and secondary amine substrates, achieving 89% yield with methylamine under standard conditions .

More recently developed coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate offer improved efficiency and reduced epimerization, particularly valuable for sterically hindered or electronically deactivated amine partners [6].

The following data table details amide formation reaction conditions and yields:

| Substrate | Amine Partner | Coupling Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroquinoline-3-carboxylic acid | Methylamine | EDC/HOBt | Dichloromethane | 25 | 12 | 89 | |

| 4-Chloroquinoline-3-carboxylic acid | Ethylamine | DCC/DMAP | Tetrahydrofuran | 25 | 16 | 84 | [5] |

| 4-Chloroquinoline-3-carboxylic acid | Diethylamine | HATU/DIPEA | Dimethylformamide | 25 | 8 | 91 | [6] |

| 4-Chloroquinoline-3-carboxylic acid | Benzylamine | EDC/NHS | Dichloromethane | 25 | 14 | 86 | |

| 4-Chloroquinoline-3-carboxylic acid | Aniline | PyBOP/DIPEA | Dimethylformamide | 25 | 18 | 82 | [6] |

| 4-Chloroquinoline-3-carboxylic acid | Morpholine | COMU/DIPEA | Acetonitrile | 40 | 10 | 88 | [6] |

Structure-Activity Relationships

The ester and amide derivatives of 4-Chloroquinoline-3-carboxylic acid exhibit distinct structure-activity relationships that influence their biological properties and synthetic utility. Ester derivatives generally demonstrate improved lipophilicity and membrane permeability compared to the parent carboxylic acid, though they may be susceptible to hydrolysis under physiological conditions [1] [3].

Amide derivatives offer enhanced metabolic stability while maintaining favorable interactions with biological targets. The nature of the amine component significantly influences both the physical properties and biological activity of the resulting amides. Primary alkyl amides typically exhibit good solubility and stability profiles, while aromatic amides may demonstrate enhanced binding affinity to specific protein targets [6].

Suzuki Coupling and Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methods for carbon-carbon bond formation in the functionalization of 4-Chloroquinoline-3-carboxylic acid derivatives. This palladium-catalyzed transformation enables the replacement of the chlorine substituent at position 4 with various aryl and heteroaryl groups, providing access to diverse structural motifs with potential biological activity [7] [8] [9].

Mechanistic Fundamentals

The Suzuki-Miyaura coupling mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The process initiates with oxidative addition of the carbon-chlorine bond of 4-Chloroquinoline-3-carboxylic acid to a palladium(0) species, generating a palladium(II) intermediate. The electron-deficient nature of the quinoline ring system facilitates this oxidative addition step, making chlorinated quinolines suitable substrates despite the generally lower reactivity of aryl chlorides compared to bromides or iodides [7] [8].

Transmetalation occurs between the palladium(II) intermediate and the organoboron reagent in the presence of a base, typically an alkali metal carbonate or phosphate. This step transfers the organic group from boron to palladium, forming a diorganopalladium(II) species. The subsequent reductive elimination step forms the new carbon-carbon bond while regenerating the palladium(0) catalyst to complete the catalytic cycle [10].

Catalyst Systems and Optimization

The choice of palladium catalyst and ligand system significantly influences both the efficiency and selectivity of the coupling reaction. Tetrakis(triphenylphosphine)palladium(0) serves as a versatile catalyst for many transformations, providing moderate to good yields with simple arylboronic acids under standard conditions. However, more sophisticated catalyst systems often prove superior for challenging substrates or when enhanced reactivity is required [7].

The combination of palladium(II) acetate with electron-rich phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl enables efficient coupling under milder conditions with broader substrate scope. These ligand systems facilitate both the oxidative addition and reductive elimination steps while providing enhanced stability to the palladium catalyst [8].

Microwave-assisted synthesis has emerged as a valuable technique for accelerating Suzuki coupling reactions. Under microwave irradiation, reaction times can be reduced from hours to minutes while maintaining or improving yields. The combination of rapid heating and efficient mixing provided by microwave conditions proves particularly beneficial for electron-deficient substrates such as 4-Chloroquinoline-3-carboxylic acid derivatives [7].

Substrate Scope and Limitations

The Suzuki coupling of 4-Chloroquinoline-3-carboxylic acid demonstrates broad tolerance for various boronic acid partners. Electron-rich arylboronic acids such as 4-methoxyphenylboronic acid typically provide the highest yields, achieving 82% under optimized conditions. The electron-donating substituents enhance the nucleophilicity of the boron center, facilitating the transmetalation step [8].

Electron-deficient arylboronic acids, including 4-cyanophenylboronic acid, also participate effectively in the coupling reaction, yielding 85% of the desired product. The presence of electron-withdrawing groups may actually accelerate certain steps of the catalytic cycle, though careful optimization of reaction conditions is often required [8].

Heteroarylboronic acids present both opportunities and challenges in the coupling reaction. Thiophene and pyridine-derived boronic acids undergo successful coupling, though yields are generally lower compared to simple arylboronic acids. The heteroatoms may coordinate to the palladium catalyst, potentially influencing the reaction kinetics and requiring modified conditions [7] [8].

The following table summarizes key Suzuki coupling reaction data:

| Substrate | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroquinoline-3-carboxylic acid | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | Dioxane/Water | 100 | 15 | 74 | [7] |

| 4-Chloroquinoline-3-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)2/XPhos/K2CO3 | Toluene/Water | 105 | 12 | 82 | [8] |

| 4-Chloroquinoline-3-carboxylic acid | 4-Fluorophenylboronic acid | PdCl2(dppf)/K3PO4 | Dimethylformamide | 110 | 18 | 78 | [8] |

| 4-Chloroquinoline-3-carboxylic acid | 3-Methylphenylboronic acid | Pd(PPh3)4/Na2CO3 | Dioxane/Water | 100 | 15 | 71 | [7] |

| 4-Chloroquinoline-3-carboxylic acid | 4-Cyanophenylboronic acid | Pd(OAc)2/SPhos/K2CO3 | Toluene/Water | 105 | 14 | 85 | [8] |

| 4-Chloroquinoline-3-carboxylic acid | 2-Thiopheneboronic acid | Pd(PPh3)4/K2CO3 | Dioxane/Water | 100 | 16 | 68 | [7] |

| 4-Chloroquinoline-3-carboxylic acid | 3-Pyridineboronic acid | PdCl2(dppf)/K3PO4 | Dimethylformamide | 110 | 20 | 76 | [8] |

Alternative Cross-Coupling Methodologies

Beyond the traditional Suzuki-Miyaura reaction, other cross-coupling methodologies have been successfully applied to 4-Chloroquinoline-3-carboxylic acid derivatives. Negishi coupling utilizing organozinc reagents provides an alternative approach for carbon-carbon bond formation, particularly valuable when organoboron reagents are not readily available or when enhanced functional group compatibility is required [11].

Stille coupling reactions employing organotin reagents offer another viable pathway, though concerns regarding toxicity and environmental impact have limited their widespread adoption. Nevertheless, these reactions can provide access to products that may be challenging to obtain through other coupling methodologies [12].

More recently, direct carbon-hydrogen activation methodologies have emerged as atom-economical alternatives to traditional cross-coupling reactions. These approaches eliminate the need for pre-functionalized coupling partners, instead utilizing simple arenes as nucleophilic components. While still under development, these methods show promise for the functionalization of quinoline derivatives [13].

Bromination and Halogen Exchange Protocols

The selective bromination and halogen exchange reactions of 4-Chloroquinoline-3-carboxylic acid provide essential pathways for accessing diversely substituted quinoline derivatives. These transformations enable the introduction of bromine atoms at specific positions of the quinoline ring system while also facilitating the replacement of existing halogen substituents with alternative halogens to modulate biological activity and physicochemical properties [16] [17].

Electrophilic Bromination Mechanisms

The bromination of 4-Chloroquinoline-3-carboxylic acid proceeds through electrophilic aromatic substitution mechanisms that are influenced by the electronic properties of the quinoline ring system. The electron-withdrawing effects of both the 4-chloro substituent and the carboxylic acid functionality at position 3 deactivate the aromatic system toward electrophilic attack, requiring carefully optimized reaction conditions to achieve selective bromination [16].

N-Bromosuccinimide emerges as the most versatile and selective brominating agent for quinoline derivatives. Under controlled conditions, this reagent enables regioselective bromination at various positions of the quinoline ring. The reaction mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the aromatic π-system and subsequent deprotonation to restore aromaticity .

The regioselectivity of bromination is primarily governed by the electronic and steric environment of the quinoline ring. Position 6 represents the most reactive site toward electrophilic substitution, as it is removed from the direct influence of the electron-withdrawing nitrogen atom while remaining accessible for electrophilic attack. Bromination at this position proceeds efficiently using N-bromosuccinimide in acetonitrile at 60°C, achieving 71% yield .

Position 7 bromination requires slightly more forcing conditions but can be accomplished using either N-bromosuccinimide or bromine in acetic acid. The proximity to the electron-withdrawing nitrogen atom reduces the reactivity of this position, necessitating elevated temperatures and extended reaction times. Under optimized conditions, bromination at position 7 achieves 76% yield using bromine in acetic acid at 80°C .

Advanced Bromination Strategies

More challenging bromination reactions, such as substitution at position 8, require elevated temperatures and extended reaction times due to the reduced nucleophilicity of this position. The use of N-bromosuccinimide in dimethylformamide at 120°C enables bromination at position 8, though yields are typically lower at 68% due to competing side reactions and the harsh reaction conditions required [16].

Metal-mediated bromination protocols offer alternative approaches for achieving selective bromination under milder conditions. Copper(II) bromide in dimethylformamide provides a different mechanistic pathway that can complement traditional electrophilic bromination methods. This approach proves particularly valuable for position 5 bromination, achieving 65% yield at 140°C, though the elevated temperatures required limit its general applicability [17].

The following table summarizes bromination reaction conditions and outcomes:

| Substrate | Brominating Agent | Position | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroquinoline-3-carboxylic acid | N-Bromosuccinimide | C-6 | Acetonitrile | 60 | 8 | 71 | |

| 4-Chloroquinoline-3-carboxylic acid | Bromine/Acetic acid | C-7 | Acetic acid | 80 | 6 | 76 | |

| 4-Chloroquinoline-3-carboxylic acid | N-Bromosuccinimide | C-8 | Dimethylformamide | 120 | 12 | 68 | [16] |

| 4-Chloroquinoline-3-carboxylic acid ethyl ester | N-Bromosuccinimide | C-6 | Acetonitrile | 60 | 10 | 73 | |

| 4-Chloroquinoline-3-carboxylic acid methyl ester | Bromine/Chloroform | C-7 | Chloroform | 25 | 4 | 82 | |

| 4-Chloroquinoline-3-carboxylic acid | Copper(II) bromide | C-5 | Dimethylformamide | 140 | 18 | 65 | [17] |

Halogen Exchange Methodologies

Halogen exchange reactions provide complementary strategies for accessing iodinated and fluorinated quinoline derivatives that may be difficult to obtain through direct halogenation methods. These transformations typically proceed through nucleophilic substitution mechanisms that are facilitated by the electron-deficient nature of the quinoline ring system [17].

The conversion of chlorine to iodine represents one of the most commonly employed halogen exchange reactions. This transformation utilizes sodium iodide in combination with copper(I) iodide as a catalyst system, operating through a mechanism that involves initial coordination of the copper catalyst to the aromatic halide followed by nucleophilic substitution. The reaction proceeds efficiently in dimethylformamide at elevated temperatures, achieving 78% yield for the conversion of 4-Chloroquinoline-3-carboxylic acid to the corresponding iodo derivative [17].

Fluorination through halogen exchange represents a more challenging transformation due to the high bond strength of carbon-fluorine bonds and the unique properties of fluoride nucleophiles. The use of potassium fluoride in combination with crown ether additives or the employment of cesium fluoride as a more soluble fluoride source enables successful fluorination, though yields are generally lower and reaction conditions more demanding. The conversion of chlorine to fluorine achieves 65% yield using potassium fluoride with crown ether in dimethyl sulfoxide at 150°C [17].

Bromine exchange reactions provide access to brominated derivatives through mild conditions compared to direct bromination. The use of copper(II) bromide in dimethylformamide enables efficient chlorine to bromine exchange, achieving 74% yield at 130°C. This approach proves particularly valuable when direct bromination leads to undesired regioselectivity or when functional group compatibility issues arise [17].

Mechanistic Considerations and Selectivity

The mechanisms of halogen exchange reactions depend on both the nature of the halogen being replaced and the incoming nucleophile. For iodination reactions, the mechanism typically involves initial coordination of the copper catalyst to the aryl halide, followed by oxidative addition to form a copper(III) intermediate. Subsequent reductive elimination delivers the iodinated product while regenerating the copper(I) catalyst [17].

Fluorination mechanisms are more complex due to the unique properties of fluoride ions. The high solvation energy of fluoride in polar solvents necessitates the use of additives such as crown ethers or the employment of more lipophilic fluoride sources. The mechanism may involve either direct nucleophilic substitution or metal-mediated pathways depending on the specific reaction conditions employed [17].

The following table details halogen exchange reaction parameters:

| Starting Material | Target Halogen | Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroquinoline-3-carboxylic acid | Iodine | Sodium iodide/CuI | Dimethylformamide | 120 | 24 | 78 | [17] |

| 4-Chloroquinoline-3-carboxylic acid | Fluorine | Potassium fluoride/Crown ether | Dimethyl sulfoxide | 150 | 36 | 65 | [17] |

| 6-Bromo-4-chloroquinoline-3-carboxylic acid | Iodine (C-6) | Sodium iodide/CuI | Dimethylformamide | 120 | 20 | 72 | [17] |

| 7-Bromo-4-chloroquinoline-3-carboxylic acid | Fluorine (C-7) | Cesium fluoride | Dimethyl sulfoxide | 140 | 28 | 58 | [17] |

| 4-Chloroquinoline-3-carboxylic acid | Bromine | Copper(II) bromide | Dimethylformamide | 130 | 16 | 74 | [17] |

Synthetic Applications and Strategic Considerations

The bromination and halogen exchange protocols for 4-Chloroquinoline-3-carboxylic acid provide essential tools for medicinal chemistry and materials science applications. The introduction of different halogens enables fine-tuning of molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets [17].

Brominated derivatives serve as versatile intermediates for further functionalization through metal-catalyzed cross-coupling reactions. The enhanced reactivity of carbon-bromine bonds compared to carbon-chlorine bonds enables milder reaction conditions and broader substrate scope in subsequent transformations [16].

Iodinated quinoline derivatives represent particularly valuable synthetic intermediates due to the high reactivity of carbon-iodine bonds in cross-coupling reactions. These compounds enable efficient coupling with organometallic reagents under mild conditions, providing access to complex substitution patterns that may be difficult to achieve through alternative approaches [17].